molecular formula C12H7N3O4 B14751191 3-(5-Nitrofuran-2-yl)-5-phenyl-1,2,4-oxadiazole

3-(5-Nitrofuran-2-yl)-5-phenyl-1,2,4-oxadiazole

Cat. No.: B14751191
M. Wt: 257.20 g/mol
InChI Key: SVHXREZGWIJXBE-UHFFFAOYSA-N
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Description

3-(5-Nitrofuran-2-yl)-5-phenyl-1,2,4-oxadiazole is a heterocyclic compound that has garnered significant interest due to its diverse biological activities and potential applications in various fields. This compound features a furan ring substituted with a nitro group at the 5-position, a phenyl group, and an oxadiazole ring, making it a unique structure with promising properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Nitrofuran-2-yl)-5-phenyl-1,2,4-oxadiazole typically involves the reaction of 5-nitrofuran-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with benzonitrile in the presence of a suitable catalyst to yield the desired oxadiazole compound . The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetonitrile, with the use of catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(5-Nitrofuran-2-yl)-5-phenyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, nitric acid, and acetic anhydride. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Nitrofuran-2-yl)-5-phenyl-1,2,4-oxadiazole stands out due to its unique combination of a nitrofuran and oxadiazole ring, which imparts distinct biological activities and reactivity. Its ability to target specific bacterial enzymes and pathways makes it a promising candidate for developing new antimicrobial agents .

Properties

Molecular Formula

C12H7N3O4

Molecular Weight

257.20 g/mol

IUPAC Name

3-(5-nitrofuran-2-yl)-5-phenyl-1,2,4-oxadiazole

InChI

InChI=1S/C12H7N3O4/c16-15(17)10-7-6-9(18-10)11-13-12(19-14-11)8-4-2-1-3-5-8/h1-7H

InChI Key

SVHXREZGWIJXBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

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